Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

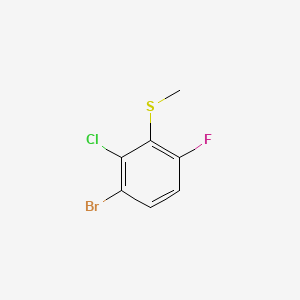

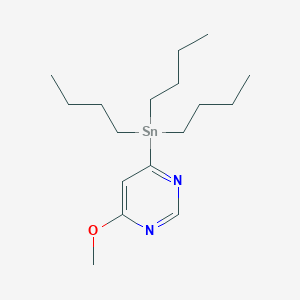

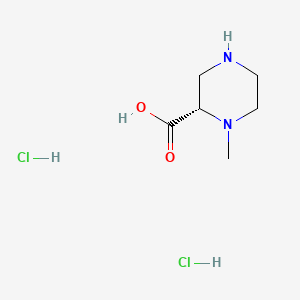

“Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH” is a peptide derivative. It contains the amino acids Arginine (Arg) and Serine (Ser), which are common in proteins. The “Fmoc” and “Pbf” are protecting groups used in peptide synthesis to prevent unwanted side reactions. The “Psi(Me,Me)pro” likely refers to a specific type of chemical bond or modification in the peptide .

Synthesis Analysis

The synthesis of such a compound would likely involve solid-phase peptide synthesis (SPPS), a common method for creating peptides. The Fmoc group is often used in SPPS as a temporary protection for the amino group, preventing it from reacting until the desired moment .Molecular Structure Analysis

The exact molecular structure would depend on the specific arrangement and modifications of the amino acids in the peptide. The empirical formula indicates the numbers of each type of atom in the molecule .Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed (deprotected) under mildly basic conditions, allowing the next amino acid to be added. The Pbf group protects the guanidine group of arginine and can be removed under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the peptide would depend on its specific structure and the nature of its amino acids and protecting groups .Applications De Recherche Scientifique

Biomaterials Engineering

The dipeptide serves as a building block in creating novel biomaterials . These materials have applications in tissue engineering, where they can be used to create scaffolds that promote cell attachment and growth, leading to the development of artificial organs and tissues.

Green Chemistry

The compound plays a role in green chemistry initiatives, particularly in reducing the environmental impact of peptide synthesis by enabling the use of greener solvents and reducing hazardous waste .

Safety and Hazards

Mécanisme D'action

Target of Action

Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH is a modified amino acid sequence used in peptide synthesis . The primary targets of this compound are the biological systems where it is introduced. It is used as a building block in the fabrication of functional materials .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This process is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The self-assembly of Fmoc-modified amino acids and short peptides occurs in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the self-assembly of bio-inspired building blocks . The unique interactions induced by the peptide sequences result in the formation of different functionalities, providing a powerful tool for bio-soft matter fabrication .

Pharmacokinetics

The pharmacokinetics of Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH are largely dependent on the method of synthesis. The Fmoc/tBu solid-phase synthesis, a common method used, involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The ADME properties and their impact on bioavailability are subject to the specific conditions of the synthesis and the biological system where the compound is introduced.

Result of Action

The result of the compound’s action is the formation of functional materials with unique and tunable morphologies . These materials have potential applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

The action, efficacy, and stability of Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH are influenced by environmental factors. For instance, the choice of solvents in the synthesis process can impact the environment and human health . Green solvents have been proposed to reduce this impact without impairing the synthetic process .

Propriétés

IUPAC Name |

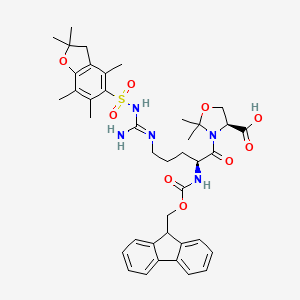

(4S)-3-[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49N5O9S/c1-22-23(2)34(24(3)29-19-39(4,5)54-33(22)29)55(50,51)44-37(41)42-18-12-17-31(35(46)45-32(36(47)48)21-53-40(45,6)7)43-38(49)52-20-30-27-15-10-8-13-25(27)26-14-9-11-16-28(26)30/h8-11,13-16,30-32H,12,17-21H2,1-7H3,(H,43,49)(H,47,48)(H3,41,42,44)/t31-,32-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQJWISHHYZRPX-ACHIHNKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)N3C(COC3(C)C)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)N3[C@@H](COC3(C)C)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49N5O9S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6286607.png)

![(+)-2,3-Bis[2S,5S)-2,5-dimethylphospholanyl]maleic imide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98%](/img/structure/B6286621.png)

![2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B6286641.png)

![cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B6286676.png)

![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)